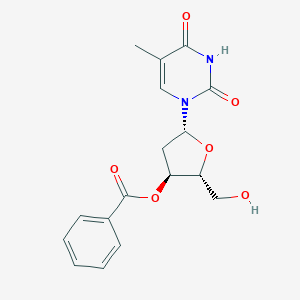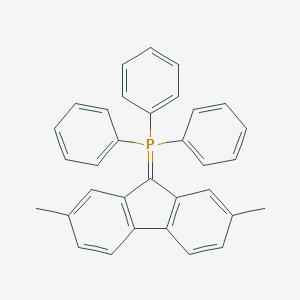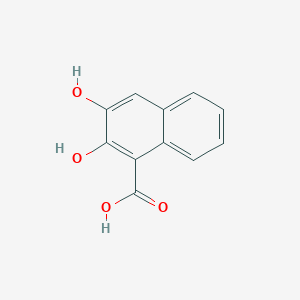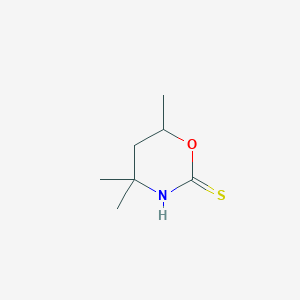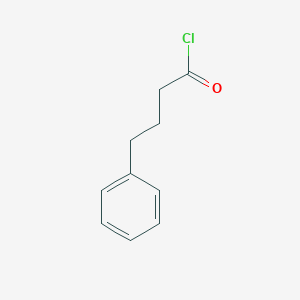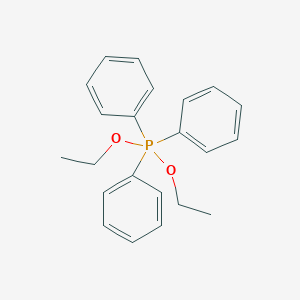
Phosphorane, diethoxytriphenyl-, (TB-5-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, diethoxytriphenyl-, (TB-5-11)-, also known as TB-5-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TB-5-11 is a highly reactive compound that is used as a reagent in organic synthesis and has shown promising results in scientific research.
Wirkmechanismus
Phosphorane, diethoxytriphenyl-, (TB-5-11)- is a highly reactive compound that can undergo various reactions with different substrates. In organic synthesis, Phosphorane, diethoxytriphenyl-, (TB-5-11)- acts as a nucleophile and reacts with electrophiles to form new compounds. In catalysis, Phosphorane, diethoxytriphenyl-, (TB-5-11)- can coordinate with metal ions to form complexes that catalyze various reactions.
Biochemische Und Physiologische Effekte
Phosphorane, diethoxytriphenyl-, (TB-5-11)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Phosphorane, diethoxytriphenyl-, (TB-5-11)- can react with various biological molecules such as proteins and nucleic acids, which may have implications for its potential use in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phosphorane, diethoxytriphenyl-, (TB-5-11)- in lab experiments is its high reactivity, which allows for the efficient synthesis of new compounds. However, Phosphorane, diethoxytriphenyl-, (TB-5-11)- is also highly reactive and can be difficult to handle, requiring special precautions to ensure safety in the lab.
Zukünftige Richtungen
There are several future directions for research on Phosphorane, diethoxytriphenyl-, (TB-5-11)-. One area of interest is the development of new synthetic methods using Phosphorane, diethoxytriphenyl-, (TB-5-11)- as a reagent. Another potential direction is the study of Phosphorane, diethoxytriphenyl-, (TB-5-11)-'s interactions with biological molecules and its potential use in drug development. Additionally, further research is needed to understand the limitations and safety considerations associated with using Phosphorane, diethoxytriphenyl-, (TB-5-11)- in lab experiments.
Synthesemethoden
Phosphorane, diethoxytriphenyl-, (TB-5-11)- can be synthesized by reacting triphenylphosphine with diethyl chlorophosphate in the presence of a base such as sodium hydride. The reaction produces Phosphorane, diethoxytriphenyl-, (TB-5-11)- as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Phosphorane, diethoxytriphenyl-, (TB-5-11)- has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other phosphorus-containing compounds. Phosphorane, diethoxytriphenyl-, (TB-5-11)- has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
18509-25-6 |
|---|---|
Produktname |
Phosphorane, diethoxytriphenyl-, (TB-5-11)- |
Molekularformel |
C22H25O2P |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
diethoxy(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H25O2P/c1-3-23-25(24-4-2,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
InChI-Schlüssel |
VNDGDIVLUIAJCI-UHFFFAOYSA-N |
SMILES |
CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |
Kanonische SMILES |
CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |
Andere CAS-Nummern |
86852-11-1 |
Synonyme |
DIETHOXY-TRIPHENYL PHOSPHANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




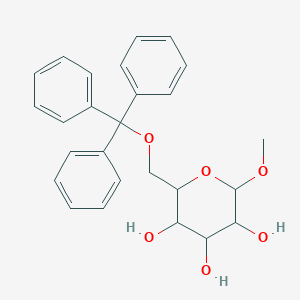

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
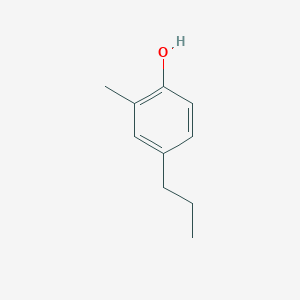
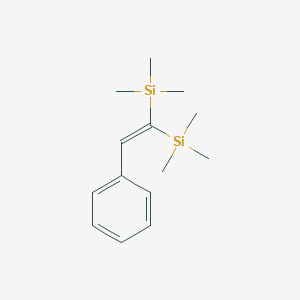
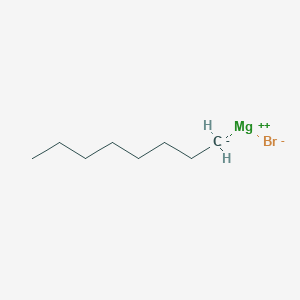

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
